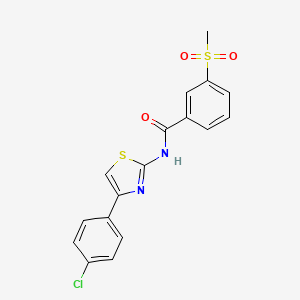

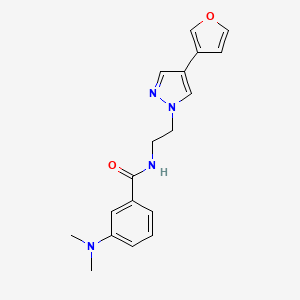

![molecular formula C7H14Cl2F3NO2S B2716634 3-[Ethyl(2,2,2-trifluoroethyl)amino]propane-1-sulfonyl chloride hydrochloride CAS No. 1909314-30-2](/img/structure/B2716634.png)

3-[Ethyl(2,2,2-trifluoroethyl)amino]propane-1-sulfonyl chloride hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

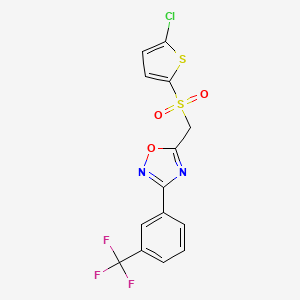

3-[Ethyl(2,2,2-trifluoroethyl)amino]propane-1-sulfonyl chloride hydrochloride is a chemical compound with the CAS Number: 1909314-30-2 . It has a molecular weight of 304.16 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H13ClF3NO2S.ClH/c1-2-12 (6-7 (9,10)11)4-3-5-15 (8,13)14;/h2-6H2,1H3;1H . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.科学的研究の応用

Organic Sulfur Mechanisms and Reactions

Research by King and Hillhouse (1983) delves into the preparation and reactions of hydroxyalkanesulfonyl chlorides, highlighting the novel synthesis of these compounds and their subsequent reactions, including intramolecular cyclizations to form sultones. This study contributes to the understanding of sulfonyl chloride chemistry, particularly in the context of organic sulfur mechanisms (King & Hillhouse, 1983).

Synthesis of Functionalized Ionic Liquids

Zhu et al. (2007) explored the synthesis of hydroxyl and sulfonyl dual-functionalized zwitterionic salts and corresponding acidic room temperature ionic liquids, starting from hydroxylamines and 1,3-propane sultone. These substances could be used for synthesizing other functionalized ionic liquids or ionic liquid-polymer composites, indicating the versatility of sulfonyl chloride derivatives in creating new materials (Zhu et al., 2007).

Catalytic Applications

Ghorbani-Choghamarani and Akbaripanah (2012) introduced 2-(sulfooxy)propane-1,2,3-tricarboxylic acid as a novel catalyst for the formylation of alcohols and amines, demonstrating the potential of sulfonyl chloride derivatives in catalyzing organic reactions under environmentally benign conditions (Ghorbani-Choghamarani & Akbaripanah, 2012).

Hydrophobic Agents Synthesis

Dyachenko, Nikitin, and Igumnov (2018) developed a new synthetic route to potential hydrophobic agents consisting of three-module type molecules, incorporating sulfonyl chloride derivatives. This research underscores the role of sulfonyl chlorides in synthesizing materials with potential applications in hydrophobization (Dyachenko et al., 2018).

Ligand Complexes for Water-Soluble Applications

Caravan and Orvig (1997) synthesized water-soluble amine phenols with sulfonyl chloride derivatives, investigating complex formation constants and solution structures. This work illustrates the use of sulfonyl chlorides in developing water-soluble ligands for potential biomedical applications (Caravan & Orvig, 1997).

特性

IUPAC Name |

3-[ethyl(2,2,2-trifluoroethyl)amino]propane-1-sulfonyl chloride;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13ClF3NO2S.ClH/c1-2-12(6-7(9,10)11)4-3-5-15(8,13)14;/h2-6H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOVJJESKLAXYCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCCS(=O)(=O)Cl)CC(F)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14Cl2F3NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

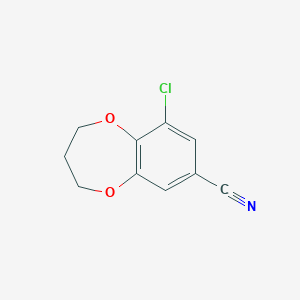

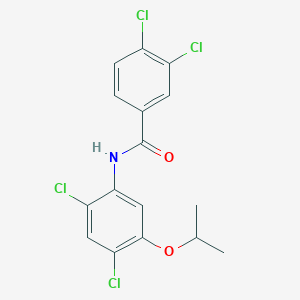

![4-iodo-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B2716555.png)

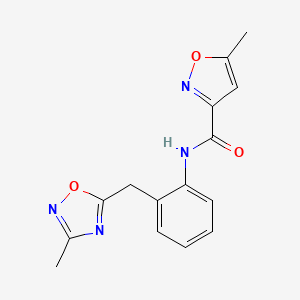

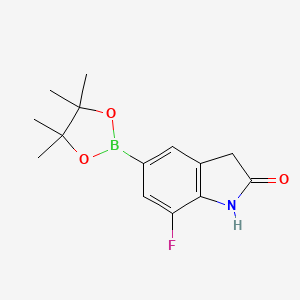

![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-methylbenzamide](/img/structure/B2716556.png)

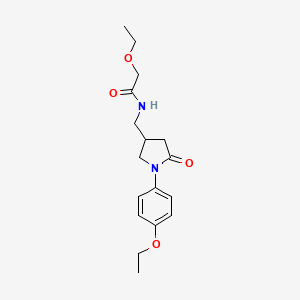

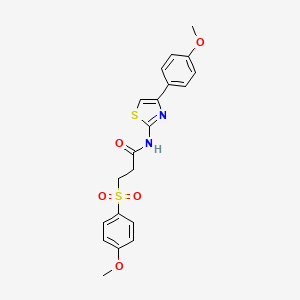

![3-[3-Methoxy-4-[(1S,2R)-1-(hydroxymethyl)-2-hydroxy-2-[3-methoxy-4-(beta-D-glucopyranosyloxy)phenyl]ethoxy]phenyl]propane-1-ol](/img/structure/B2716559.png)

![N-(5-chloro-2-methylphenyl)-2-({7-oxo-8-[(oxolan-2-yl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-12-yl}sulfanyl)acetamide](/img/structure/B2716563.png)